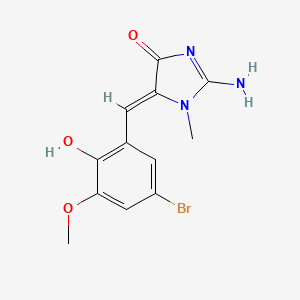![molecular formula C15H16BrN3O2S B5909194 N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBS is a hydrazone derivative that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological imaging. In
Mecanismo De Acción
The mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to disrupt the function of the ribosome, a cellular organelle responsible for protein synthesis, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This pathway ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide induces cell death in a variety of cancer cell lines, including breast, colon, and lung cancer cells. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has also been shown to inhibit the growth of tumors in animal models. In addition, N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide in scientific research is its fluorescent properties, which allow for the detection of specific biomolecules in cells and tissues. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis. However, one limitation of using N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is its potential toxicity, particularly at high concentrations. Careful handling and disposal of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research involving N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide. One area of interest is the development of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide-based fluorescent probes for the detection of specific biomolecules in live cells. Another area of interest is the investigation of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide as an anti-cancer agent in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide and its potential side effects.
Métodos De Síntesis
The synthesis of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with benzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been widely used as a fluorescent probe for imaging biological molecules such as proteins and nucleic acids. Its fluorescence properties allow for the detection of specific biomolecules in cells and tissues. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has also been used as a reagent in organic synthesis, particularly in the synthesis of hydrazone derivatives. In addition, N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been investigated for its potential as an anti-cancer agent due to its ability to induce cell death in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-19(2)15-9-8-12(10-14(15)16)11-17-18-22(20,21)13-6-4-3-5-7-13/h3-11,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVFFUTNYNMED-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)

![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)
![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)


![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)
![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)
